molecular formula C22H15Cl2N7S B12450789 N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine

N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B12450789
M. Wt: 480.4 g/mol
InChI Key: NZNDOAPPDAHTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring and multiple chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine typically involves a multi-step process. The initial step often includes the formation of 2-aminothiophenol, which is then reacted with 4-chlorobenzoyl chloride to produce 4-chloro-N-(2-hydroxyphenyl)benzamide. This intermediate is further reacted with various reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems and controlled reaction conditions to ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs .

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential in biological assays for its activity against certain enzymes and receptors.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of N2-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cancer cell growth and the formation of amyloid-beta peptides. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammation and oxidative stress, which are implicated in the development of diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide: This compound shares a similar benzothiazole ring and chlorophenyl group but differs in its overall structure and functional groups.

    2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide: Another similar compound with a benzothiazole ring and chlorophenyl group, used in various chemical and biological studies.

Uniqueness

Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research and therapeutic development.

Properties

Molecular Formula

C22H15Cl2N7S

Molecular Weight

480.4 g/mol

IUPAC Name

2-N-(1,3-benzothiazol-2-yl)-4-N,6-N-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H15Cl2N7S/c23-13-5-9-15(10-6-13)25-19-28-20(26-16-11-7-14(24)8-12-16)30-21(29-19)31-22-27-17-3-1-2-4-18(17)32-22/h1-12H,(H3,25,26,27,28,29,30,31)

InChI Key

NZNDOAPPDAHTPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.